N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide
CAS No.:
Cat. No.: VC17714788
Molecular Formula: C8H16N2O2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2S |
|---|---|
| Molecular Weight | 204.29 g/mol |
| IUPAC Name | N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C8H16N2O2S/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7/h7-10H,1-6H2/t7-/m1/s1 |
| Standard InChI Key | UKMKIAIACAGPBI-SSDOTTSWSA-N |
| Isomeric SMILES | C1C[C@H](CNC1)NS(=O)(=O)C2CC2 |
| Canonical SMILES | C1CC(CNC1)NS(=O)(=O)C2CC2 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) with a cyclopropanesulfonamide group at the 3-position. The sulfonamide group (–SO₂NH₂) contributes to hydrogen-bonding capabilities, while the cyclopropane ring imposes torsional strain, potentially enhancing binding specificity . The (3R) stereochemistry ensures a distinct spatial arrangement, influencing interactions with chiral biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂O₂S | |
| Molecular Weight | 204.29 g/mol | |
| SMILES | C1CC1S(=O)(=O)NC2CCNCC2 | |
| InChIKey | WLAOAQMYBLONJR-UHFFFAOYSA-N |
Spectroscopic and Computational Data
Synthetic Routes and Optimization
Retrosynthetic Analysis
While no direct synthesis is documented in the provided sources, analogous pathways for sulfonamide-containing kinase inhibitors offer insights. A plausible route involves:
-
Cyclopropanesulfonyl Chloride Preparation: Reaction of cyclopropanecarboxylic acid with chlorosulfonic acid.
-
Piperidine Functionalization: Introduction of the sulfonamide group to (3R)-piperidin-3-amine via nucleophilic substitution .
-
Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (3R) enantiomer .
Challenges in Synthesis
Key hurdles include maintaining stereochemical purity during sulfonamide bond formation and mitigating cyclopropane ring strain. Methods from kinase inhibitor synthesis, such as Suzuki couplings and reductive aminations, may be adapted to improve yield . For instance, Scheme 2 in demonstrates how enaminone intermediates facilitate heterocycle formation, a strategy applicable to constructing the piperidine-sulfonamide linkage.
Biological Activity and Mechanism
Neuropharmacological Applications
Piperidine derivatives are prevalent in central nervous system (CNS) drugs due to their blood-brain barrier penetration. The (3R) configuration may enhance affinity for sigma-1 receptors or serotonin transporters, suggesting utility in neurodegenerative or psychiatric disorders .
Pharmacological Applications and Preclinical Data
Anticancer Activity
Kinase inhibition data from structurally related compounds, such as SU5402 (a VEGFR inhibitor), suggest that N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide could suppress angiogenesis and tumor proliferation . In vitro assays using endothelial cells may reveal IC₅₀ values in the nanomolar range, comparable to FDA-approved kinase inhibitors .
Comparative Structural Analysis
Table 2: Structural Analogues
The sulfonamide group in N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide enhances acidity (pKa ≈ 10) compared to carboxamide analogues (pKa ≈ 15), improving solubility and target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume